ethyl 5-methoxy-2-methyl-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-METHOXY-2-METHYL-1-[2-(4-METHYLPIPERAZINO)ETHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 5-METHOXY-2-METHYL-1-[2-(4-METHYLPIPERAZINO)ETHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
ETHYL 5-METHOXY-2-METHYL-1-[2-(4-METHYLPIPERAZINO)ETHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-2-METHYL-1-[2-(4-METHYLPIPERAZINO)ETHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 5-METHOXY-2-METHYL-1-[2-(4-METHYLPIPERAZINO)ETHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antimicrobial properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H29N3O3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-[2-(4-methylpiperazin-1-yl)ethyl]indole-3-carboxylate |
InChI |
InChI=1S/C20H29N3O3/c1-5-26-20(24)19-15(2)23(13-12-22-10-8-21(3)9-11-22)18-7-6-16(25-4)14-17(18)19/h6-7,14H,5,8-13H2,1-4H3 |
InChI Key |
JRYZLOINKNIRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CCN3CCN(CC3)C)C |
Origin of Product |
United States |
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